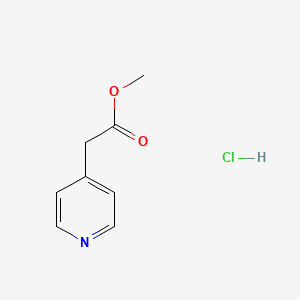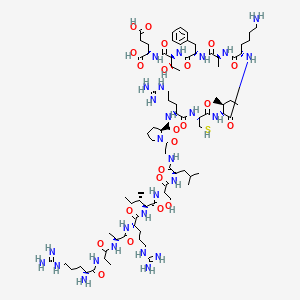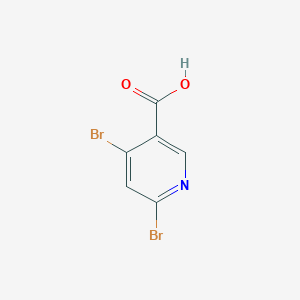
4,6-Dibromonicotinic acid
説明
Synthesis Analysis
The synthesis of 4,6-Dibromonicotinic acid can be inferred from the methodologies applied in the synthesis of related compounds. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction starting from amino benzoic acid, which includes bromination, diazo formation, and hydrolysis . Similarly, the synthesis of 4-Aminonicotinic acid from isoquinoline involves a four-step process including oxidation, intramolecular dehydration, ammonolysis, and Hofmann rearrangement . These methods suggest that the synthesis of 4,6-Dibromonicotinic acid could also involve a bromination step, possibly starting from nicotinic acid or its derivatives.
Molecular Structure Analysis
The molecular structure of 4,6-Dibromonicotinic acid would consist of a pyridine ring with carboxylic acid functionality at the 3-position and bromine atoms substituted at the 4- and 6-positions. The structure characterization techniques such as IR, 1H NMR, and 13C NMR used for the compounds in the papers would also be applicable for determining the structure of 4,6-Dibromonicotinic acid.
Chemical Reactions Analysis
The chemical reactivity of 4,6-Dibromonicotinic acid would likely be influenced by the electron-withdrawing effects of the bromine atoms and the carboxylic acid group. These substituents would affect the reactivity of the pyridine ring towards nucleophilic substitution reactions. The presence of the carboxylic acid group also allows for the formation of esters and amides, which are common derivatization reactions for carboxylic acids.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4,6-Dibromonicotinic acid are not directly provided, we can infer that the presence of bromine atoms would increase the molecular weight and possibly decrease the solubility in water compared to nicotinic acid. The carboxylic acid group would contribute to the acidity of the compound and its ability to form hydrogen bonds, impacting its melting point and boiling point. The purity and yield of the synthesized compound would depend on the optimization of reaction conditions, as demonstrated in the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, where a yield of 93.4% and a purity of 99.7% were achieved under optimal conditions .
科学的研究の応用
-
Pharmaceutical Chemistry
- Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Some derivatives have proven effective against Alzheimer’s disease .
- 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy .
- 2-Chloronicotinic acid, a nicotinic acid derivative, is a remarkable pharmaceutical product .
- α-chloro niacin and its derivatives are usually interred in diflufenican as well as pranoprofen .
-
Industrial Applications
- On an industrial scale, 90% of Nicotinic Acid (NA) is produced synthetically from 3- methylpyridine or 5-ethyl-2-methylpyridine .
- The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
特性
IUPAC Name |
4,6-dibromopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQFPXZHIYMGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720912 | |
| Record name | 4,6-Dibromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromonicotinic acid | |
CAS RN |
73027-77-7 | |
| Record name | 4,6-Dibromopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



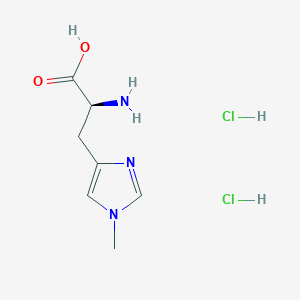
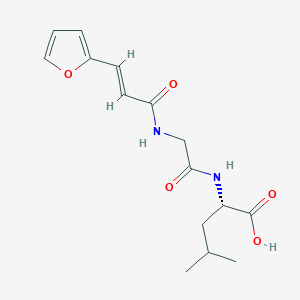
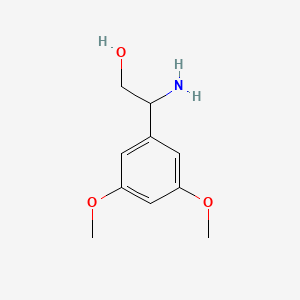
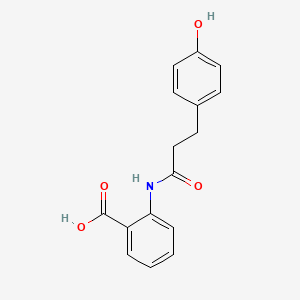
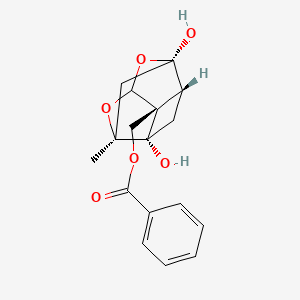
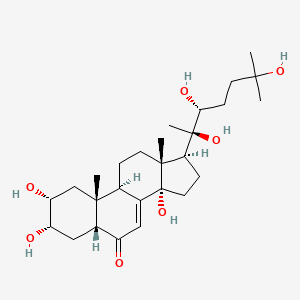
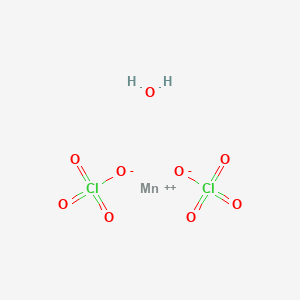
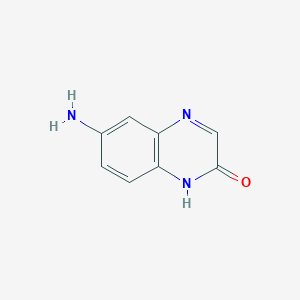
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
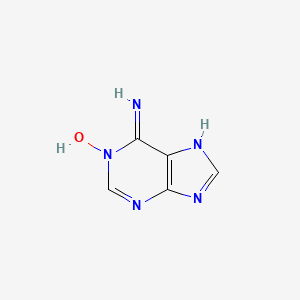
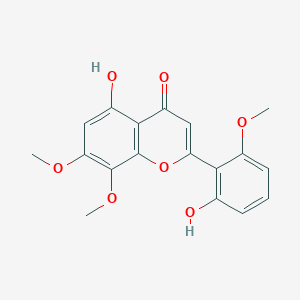
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
